Structural Uniqueness: 5-Chloro-2-Methoxyphenyl Acetamide vs. o-Tolyl and Furanylmethyl Analogs
Among commercially available 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)acetamide analogs, the target compound is the only one bearing a 5-chloro-2-methoxyphenyl substituent on the acetamide nitrogen. The closest purchasable analogs include the o-tolyl variant (CAS 1172411-61-8, MW 297.4) and the furan-2-ylmethyl variant (CAS 1092331-15-1, MW 287.34) . The target compound differs by the presence of an electron-withdrawing chloro group (σₘ ≈ 0.37) and an electron-donating ortho-methoxy group, creating a dipole and hydrogen-bond acceptor surface that is absent in the o-tolyl (methyl only) and furanylmethyl (heteroaryl, no halogen) analogs. The molecular weight increase from ~297 Da (o-tolyl) to 347.82 Da (target) reflects the addition of Cl and OCH₃, which also raises the calculated logP and polar surface area, altering both permeability and target complementarity.
| Evidence Dimension | Aryl substituent identity and physicochemical parameters |
|---|---|
| Target Compound Data | 5-chloro-2-methoxyphenyl (MW 347.82, Cl σₘ ≈ 0.37, OCH₃ H-bond acceptor, two heteroatom substituents on phenyl ring) |
| Comparator Or Baseline | Comparator 1: o-tolyl (MW 297.4, CH₃ only, no halogen, no H-bond acceptor on aryl); Comparator 2: furan-2-ylmethyl (MW 287.34, heteroaryl, no halogen); Comparator 3: N-(5-chloro-2-methoxyphenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide (phenyl replaces pyrrole at thiazole C2) |
| Quantified Difference | ΔMW = +50.4 Da (vs. o-tolyl); ΔMW = +60.5 Da (vs. furanylmethyl); unique combination of Cl + OCH₃ on phenyl ring not found in any other 2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)acetamide on market |
| Conditions | Structural comparison based on CAS registry, PubChem, and vendor catalog data |
Why This Matters
The 5-chloro-2-methoxyphenyl motif is specifically associated with CFTR corrector activity in independent pyrrolothiazole chemotypes [1], making this compound the only purchasable acetamide-bridged variant to incorporate that pharmacophoric element.
- [1] Evaluation of Fused Pyrrolothiazole Systems as Correctors of Mutant CFTR Protein. PMID: 33652850, 2021. Compound–Protein Relationship data via CPRiL: 5-chloro-2-methoxyphenyl carboxamide significantly increased F508del-CFTR activity. View Source
